molecular formula C6H7ClO2 B570931 3,4-Dihydro-2H-pyran-2-carbonyl chloride CAS No. 114769-18-5

3,4-Dihydro-2H-pyran-2-carbonyl chloride

Cat. No.: B570931
CAS No.: 114769-18-5
M. Wt: 146.57
InChI Key: OIEIWAIIOKNLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2H-pyran-2-carbonyl chloride (CID: 45081277) is an organic compound with the molecular formula C6H7ClO2 . This reagent features a carbonyl chloride functional group attached to a 3,4-dihydro-2H-pyran ring, a structure known to be highly flammable and reactive . As such, it is essential to handle this material with extreme care, keeping it away from heat and ignition sources, and to use personal protective equipment to prevent skin and eye irritation . The parent structure of this compound, 3,4-Dihydro-2H-pyran (DHP), is a versatile building block in organic synthesis, and its carbonyl chloride derivative is expected to be a valuable intermediate for introducing the DHP moiety into more complex molecules through acylation reactions. Its primary research value lies in its potential use as an electrophile in the synthesis of esters and amides for pharmaceutical and material science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-pyran-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6(8)5-3-1-2-4-9-5/h2,4-5H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEIWAIIOKNLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664485
Record name 3,4-Dihydro-2H-pyran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114769-18-5
Record name 3,4-Dihydro-2H-pyran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Findings:

Reactivity : this compound exhibits higher electrophilicity than aliphatic acyl chlorides (e.g., acetyl chloride) due to ring strain in the dihydropyran system, which destabilizes the carbonyl group. However, it is less reactive than 5-methylisoxazole-4-carbonyl chloride, where the electron-deficient isoxazole ring further activates the acyl chloride .

Stability : The cyclic ether structure offers partial stabilization against hydrolysis compared to aliphatic analogs, but it remains more reactive than benzoyl chloride due to the absence of aromatic conjugation.

Applications : Unlike chlorinated aryl analogs (e.g., (2,4-dichlorophenyl)acetyl chloride), which are used in herbicide synthesis, the dihydropyran derivative is favored in generating heterocyclic agrochemical intermediates with enhanced bioavailability .

Preparation Methods

Table 1: Methodological Comparison

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
FeCl₃ Catalysisβ-DiketonesFeCl₃, (ClCO)₂O, 80°C70–85Mild conditions, functional toleranceRequires post-cyclization chlorination
Thermal Elimination2-AlkoxytetrahydropyransMineral oil, 250°C, POCl₃50–60ScalableHigh temps, side reactions
Carboxamide RouteCarboxamide derivativeHCl, SOCl₂, reflux64 (total)Reliable intermediatesMulti-step, lower efficiency
Phenolic CyclizationPhenol, γ-butyrolactoneKOH, ZnCl₂, SOCl₂65 (total)Industrial feasibilityRequires acid catalysis

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or bioactivity?

  • Workflow :

DFT Calculations : Predict electrophilicity of the carbonyl chloride group (e.g., Fukui indices).

MD Simulations : Model interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic targets.

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental activity data .

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